2-(Difluoromethyl)-1,3-oxazole-4-carboxylic acid
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Overview
Description
2-(Difluoromethyl)-1,3-oxazole-4-carboxylic acid is a fluorinated heterocyclic compound that has garnered significant interest in various fields of scientific research. The presence of the difluoromethyl group imparts unique chemical properties, making it a valuable building block in organic synthesis and pharmaceutical development.
Mechanism of Action
Target of Action
It is structurally similar to eflornithine , a well-known inhibitor of the enzyme ornithine decarboxylase (ODC) . ODC plays a crucial role in the biosynthesis of polyamines, which are essential for cell survival .
Biochemical Pathways
Given its potential similarity to eflornithine, it might affect the polyamine biosynthetic pathway . Polyamines are involved in various cellular processes, including cell growth and differentiation .
Result of Action
If it acts similarly to eflornithine, it could lead to a decrease in polyamine levels within the cell, potentially affecting cell growth and proliferation .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been shown to participate in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules . The nature of these interactions often involves the formation of bonds, leading to changes in the structure and function of the interacting molecules .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of 2-(Difluoromethyl)-1,3-oxazole-4-carboxylic acid at different dosages in animal models have not been reported . Future studies could investigate any threshold effects, as well as any toxic or adverse effects at high doses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-1,3-oxazole-4-carboxylic acid typically involves the introduction of the difluoromethyl group into the oxazole ring. One common method is the difluoromethylation of oxazole derivatives using difluorocarbene reagents. This reaction can be catalyzed by transition metals such as copper or palladium under mild conditions .
Industrial Production Methods
Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. These methods utilize advanced difluoromethylation reagents and optimized reaction conditions to achieve efficient large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-1,3-oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The difluoromethyl group can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxazole derivatives with modified functional groups, which can be further utilized in organic synthesis and pharmaceutical applications .
Scientific Research Applications
2-(Difluoromethyl)-1,3-oxazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.
Medicine: It is a valuable building block in the design of pharmaceuticals, particularly in the development of anti-inflammatory and anticancer agents.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)-1,3-oxazole-4-carboxylic acid
- 2-(Methyl)-1,3-oxazole-4-carboxylic acid
- 2-(Chloromethyl)-1,3-oxazole-4-carboxylic acid
Uniqueness
2-(Difluoromethyl)-1,3-oxazole-4-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in the development of pharmaceuticals and other bioactive molecules .
Properties
IUPAC Name |
2-(difluoromethyl)-1,3-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2NO3/c6-3(7)4-8-2(1-11-4)5(9)10/h1,3H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMYMMDQSRAGMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(O1)C(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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